2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core with an amino group at the 2-position, a phenyl group at the 1-position, and a carbonitrile group at the 3-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound under high-temperature conditions and the presence of a strong acid catalyst . This method is effective but requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Uniqueness
2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-10-12-15-17(21-14-9-5-4-8-13(14)20-15)22(16(12)19)11-6-2-1-3-7-11/h1-9H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLXGAZTCVSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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